molecular formula C23H16N2O5 B2573437 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618877-19-3

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2573437
CAS No.: 618877-19-3
M. Wt: 400.39
InChI Key: JHMZPBYGKDLIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one: is a complex organic compound that belongs to the class of pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions. The resulting benzofuran derivative can then undergo further functionalization to introduce the hydroxyl, methylisoxazole, and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis, ensuring the availability of starting materials, and implementing purification techniques to achieve high purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Electrophilic reagents like bromine (Br₂) and Lewis acids such as aluminum chloride (AlCl₃) are often employed.

Major Products Formed

  • Oxidation: : Formation of benzofuran-2-carboxylic acid derivatives.

  • Reduction: : Production of reduced pyrrole derivatives.

  • Substitution: : Introduction of various substituents on the phenyl ring.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential antimicrobial, antitumor, and antioxidant properties.

  • Medicine: : It may be investigated for its therapeutic potential in treating various diseases.

  • Industry: : It could be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups and structural features. Similar compounds include other benzofuran derivatives, pyrroles, and isoxazoles, but the specific arrangement and presence of multiple functional groups set it apart.

List of Similar Compounds

  • Benzofuran derivatives

  • Pyrroles

  • Isoxazoles

  • Other multi-functionalized heterocyclic compounds

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-13-11-18(24-30-13)25-20(14-7-3-2-4-8-14)19(22(27)23(25)28)21(26)17-12-15-9-5-6-10-16(15)29-17/h2-12,20,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMZPBYGKDLIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.